molecular formula C10H10N2 B1314836 Quinolin-5-ylmethanamine CAS No. 58123-57-2

Quinolin-5-ylmethanamine

Cat. No.: B1314836
CAS No.: 58123-57-2
M. Wt: 158.2 g/mol
InChI Key: HNTPRADIZKVIMT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses well-defined chemical identifiers that establish its molecular characteristics and facilitate its recognition in chemical databases and literature. The compound bears the Chemical Abstracts Service registry number 58123-57-2, which serves as its unique identifier in chemical documentation systems. This numerical designation enables precise identification and differentiation from other quinoline derivatives that may share similar structural features but differ in substitution patterns or functional group positioning.

Chemical Property Value Source Reference
Chemical Abstracts Service Number 58123-57-2
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20
Melting Point 98-100°C
Boiling Point 314.7±17.0°C (Predicted)
Density 1.156±0.06 g/cm³ (Predicted)
pKa 8.57±0.30 (Predicted)

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound to indicate the specific positioning of the aminomethyl substituent. Alternative nomenclature systems employ variations such as 5-quinolinemethanamine and 5-aminomethylquinoline, each emphasizing different aspects of the molecular structure while maintaining chemical accuracy. The Simplified Molecular Input Line Entry System representation NCC1=C2C=CC=NC2=CC=C1 provides a standardized method for digital representation of the compound's connectivity.

The European Community number 813-840-5 serves as an additional regulatory identifier, facilitating international trade and regulatory compliance. The Medical Subject Headings Database Substance Identification number MFCD06738976 enables integration with medical and pharmaceutical databases, supporting research applications and literature searches. These multiple identification systems ensure comprehensive coverage across various scientific and regulatory domains, enabling efficient communication and documentation of research involving this compound.

Historical Development in Heterocyclic Chemistry

The historical development of quinoline chemistry traces its origins to the early nineteenth century, establishing the foundation for understanding compounds such as this compound. In 1834, quinoline was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar, marking the beginning of systematic investigation into this important class of heterocyclic compounds. This seminal discovery initiated decades of research that would eventually lead to the development of numerous quinoline derivatives, including the specific positional isomers that characterize modern quinoline chemistry.

The evolution of heterocyclic chemistry gained significant momentum throughout the 1800s, with several notable developments contributing to the expanding understanding of quinoline-based compounds. The formation of the Heterocyclic Group in 1967 by a consortium of heterocyclic chemists represented a formal recognition of the field's importance and established dedicated research communities focused on these molecular systems. This organizational development facilitated collaborative research efforts and accelerated the pace of discovery in quinoline derivative synthesis and characterization.

The systematic exploration of quinoline derivatives expanded significantly during the twentieth century, driven by recognition of their potential in pharmaceutical applications. The discovery of quinoline-based antimalarial agents, including the identification of quinine and its derivatives, demonstrated the therapeutic potential of properly substituted quinoline systems. These early successes in medicinal chemistry applications motivated extensive research into positional isomers and functional group modifications, ultimately leading to the characterization of compounds such as this compound as valuable synthetic intermediates.

Research methodologies for investigating quinoline derivatives have evolved considerably since the initial isolation of the parent compound. Modern synthetic approaches enable precise control over substitution patterns and functional group positioning, allowing for systematic exploration of structure-activity relationships. The development of comprehensive chemical databases and standardized nomenclature systems has facilitated the organization and dissemination of research findings, supporting continued advancement in quinoline chemistry and its applications in various scientific disciplines.

Positional Isomerism in Quinoline Derivatives

Positional isomerism in quinoline derivatives represents a fundamental aspect of heterocyclic chemistry that significantly influences molecular properties and biological activity. The quinoline ring system provides eight distinct positions for substitution, designated numerically from one through eight, with each position offering unique electronic and steric environments that affect substituent behavior. This compound exemplifies the importance of positional selectivity, as the fifth position attachment of the aminomethyl group creates specific molecular characteristics that distinguish it from its positional isomers.

Comparative analysis of positional isomers reveals significant differences in physical and chemical properties among quinoline derivatives bearing aminomethyl substituents at different positions. For instance, quinolin-2-ylmethanamine, bearing the Chemical Abstracts Service number 5760-20-3, exhibits distinct properties compared to the fifth position isomer, including different melting points, solubility characteristics, and reactivity patterns. Similarly, quinolin-6-ylmethanamine dihydrochloride demonstrates unique properties that reflect the influence of substitution position on molecular behavior.

Positional Isomer Chemical Abstracts Service Number Molecular Weight Distinctive Properties
Quinolin-2-ylmethanamine 5760-20-3 158.20 Alternative substitution pattern at position 2
Quinolin-3-ylmethanamine 31842-22-5 158.20 Position 3 substitution with dihydrochloride salt form
This compound 58123-57-2 158.20 Position 5 substitution, subject compound
Quinolin-6-ylmethanamine Not specified Variable Position 6 substitution, dihydrochloride derivative

The electronic environment surrounding each substitution position influences the basicity and nucleophilicity of the aminomethyl group, affecting both chemical reactivity and potential biological interactions. Position five, where this compound bears its substituent, experiences specific electronic influences from both the nitrogen-containing pyridine ring and the adjacent benzene ring system. These electronic effects contribute to the compound's predicted pKa value of 8.57±0.30, which reflects the basicity of the amine functionality under physiological conditions.

Synthetic accessibility and preparation methods also vary significantly among positional isomers, with each requiring specific synthetic strategies to achieve selective substitution at the desired position. The synthesis of this compound and its positional isomers involves careful consideration of reaction conditions, protecting group strategies, and regioselective methodologies to ensure proper positional control. These synthetic challenges have driven the development of specialized methodologies for quinoline functionalization, contributing to the broader advancement of heterocyclic synthetic chemistry and enabling access to diverse quinoline-based molecular libraries for research applications.

Properties

IUPAC Name

quinolin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPRADIZKVIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475909
Record name 1-(Quinolin-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-57-2
Record name 1-(Quinolin-5-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID30475909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-5-yl)methanamine
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Preparation Methods

Synthesis via Quinolin-5-ylmethanol Intermediate

The most common synthetic route involves the initial preparation of quinolin-5-ylmethanol , which is then converted to this compound through amination reactions.

  • Step 1: Synthesis of Quinolin-5-ylmethanol
    This intermediate is prepared by selective functionalization of the quinoline ring at the 5-position, often through reduction or substitution reactions starting from quinoline derivatives.

  • Step 2: Conversion to this compound
    The quinolin-5-ylmethanol is subjected to amination, typically via reductive amination or nucleophilic substitution with ammonia or amine sources, to introduce the primary amine group at the methylene position.

This two-step approach is widely reported due to its efficiency and relatively mild reaction conditions.

Reductive Amination Using Quinoline-5-carboxaldehyde

An alternative method involves the direct reductive amination of quinoline-5-carboxaldehyde with ammonia or amine equivalents in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.

  • This method allows for a one-pot synthesis, reducing the number of purification steps.
  • Catalysts such as Raney nickel or palladium on carbon are used under hydrogen atmosphere to facilitate the reduction.
  • The reaction is typically carried out in methanol or other polar solvents under mild temperature and pressure conditions.

This approach has been successfully applied in the synthesis of quinoline derivatives with amine functionalities, including this compound.

Copper-Catalyzed Amination and Cyclization Reactions

Recent advances in transition metal catalysis have introduced copper(II)-catalyzed Ullmann-type reactions for the formation of C-N bonds on quinoline derivatives.

  • Using copper(II) catalysts in DMF solvent, quinoline derivatives bearing bromomethyl groups at the 5-position can be converted to aminomethylquinolines.
  • The reaction proceeds via nucleophilic substitution and intramolecular cyclization, often under reflux or microwave heating to improve yields.
  • Electron-donating substituents on the quinoline ring enhance reaction efficiency, while electron-withdrawing groups may reduce yields.

This method is advantageous for synthesizing fused quinoline derivatives and can be adapted for this compound synthesis.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Quinolin-5-ylmethanol route Quinolin-5-ylmethanol, amination agents Mild conditions, good yields Requires intermediate synthesis
Reductive amination Quinoline-5-carboxaldehyde, NaBH4, H2, Raney Ni One-pot, fewer steps Requires careful control of reduction
Copper-catalyzed Ullmann-type Cu(II) catalyst, DMF, bromomethylquinoline Efficient C-N bond formation Sensitive to substituent effects
Salt formation (dihydrochloride) HCl, solvent Improved stability and handling Additional purification step

Research Findings and Optimization Notes

  • The reductive amination method using Raney nickel in methanol under atmospheric hydrogen pressure yields this compound efficiently with high purity (yield ~94%) and is scalable for laboratory synthesis.
  • Copper-catalyzed methods benefit from microwave irradiation, which significantly improves yields and reduces reaction times compared to conventional reflux.
  • Electron-donating groups on the quinoline ring enhance nucleophilic substitution efficiency, which is critical for optimizing copper-catalyzed amination reactions.
  • The dihydrochloride salt form is preferred in pharmaceutical applications due to its enhanced solubility and ease of handling, facilitating downstream synthetic transformations.

Chemical Reactions Analysis

Types of Reactions: Quinolin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinolin-5-ylmethanone.

    Reduction: Quinolin-5-ylmethanol.

    Substitution: Various substituted quinolin-5-ylmethanamines depending on the alkyl halide used.

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Design
Quinolin-5-ylmethanamine serves as a promising lead compound in the development of new pharmaceuticals, particularly in targeting infections and cancer. The quinoline scaffold is recognized for its presence in numerous bioactive natural products and drugs, making it an attractive structure for medicinal chemistry . The compound can be modified to create analogs that may exhibit enhanced biological activity against specific targets such as enzymes or receptors.

Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds derived from quinoline scaffolds have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT116 . Molecular docking studies indicate that these derivatives can effectively bind to key proteins involved in cancer progression, such as CDK-5, suggesting their potential as therapeutic agents .

Neuropharmacology

Investigating Neurotransmitter Systems
this compound is utilized in biochemical research to explore neurotransmitter systems. Its application aids researchers in understanding the mechanisms of action for drugs affecting the central nervous system. The compound's unique structure allows it to interact with neurotransmitter receptors, providing insights into drug formulation for neurological disorders .

Analytical Chemistry

Reagent in Chromatography
The compound is employed as a reagent in chromatographic techniques, facilitating the separation and identification of complex mixtures. Its distinct physicochemical properties enhance the reliability of analytical results, making it valuable for quality control in laboratory settings .

Material Science

Development of New Materials
In material science, this compound is explored for its potential in creating novel materials such as polymers and coatings. The chemical structure of this compound contributes unique properties that can be harnessed for various applications .

Environmental Studies

Assessment of Pollutants
this compound can be utilized in environmental research to assess pollutants. Its chemical properties allow for the study of environmental impacts caused by chemical substances, contributing to remediation strategies .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
PharmaceuticalLead compound for drug design targeting infections and cancerAnticancer activity against MCF-7 and HCT116 cell lines
NeuropharmacologyInvestigates neurotransmitter systemsUnderstanding mechanisms of CNS-affecting drugs
Analytical ChemistryReagent in chromatographic techniquesQuality control in laboratories
Material ScienceDevelopment of novel materials such as polymersUnique properties due to chemical structure
Environmental StudiesAssessment of pollutantsContributes to understanding environmental impacts

Mechanism of Action

The mechanism of action of Quinolin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Quinolin-2-ylmethanamine (CAS: 5760-20-3)
  • Structure: Methylamine group at the 2-position of quinoline.
  • Physicochemical Properties :
    • Molecular weight: 158.20 g/mol (same as 5-yl isomer).
    • Topological polar surface area (TPSA): 38.91 Ų (vs. similar TPSA for 5-yl isomer).
    • Solubility: ESOL Log S = -2.05, indicating moderate hydrophobicity .
  • Pharmacological Profile :
    • Exhibits CYP450 inhibition (CYP1A2, CYP2D6) and moderate blood-brain barrier (BBB) permeability (logBB = -0.5) .
    • Lower steric hindrance at the 2-position may enhance interactions with flat binding pockets compared to the 5-yl isomer.
Isoquinolin-5-ylmethanamine
  • Structure: Methylamine group at the 5-position of isoquinoline, a benzannulated isomer of quinoline.
  • Key Differences: Isoquinoline’s fused benzene ring alters electronic distribution, increasing basicity (pKa ~5.1 for isoquinoline vs. ~4.9 for quinoline). Potential for distinct binding modes in biological targets due to altered aromatic stacking .
Quinoxalin-5-ylmethanamine (CAS: 933694-47-4)
  • Structure: Methylamine group at the 5-position of quinoxaline, a diazine analog with two nitrogen atoms.
  • Physicochemical Properties: Molecular formula: C₉H₉N₃; MW: 159.19 g/mol. Increased hydrogen bond acceptors (3 vs.
  • Pharmacological Implications: Quinoxaline’s electron-deficient core may favor interactions with electron-rich enzyme active sites, differing from quinoline’s π-basic character .

Physicochemical and Pharmacological Data Table

Compound CAS Number Molecular Formula MW (g/mol) TPSA (Ų) Solubility (Log S) Key Pharmacological Notes
This compound 1187931-81-2* C₁₀H₁₁ClN₂ 194.67 ~38 N/A Limited direct data; inferred CNS potential
Quinolin-2-ylmethanamine 5760-20-3 C₁₀H₁₀N₂ 158.20 38.91 -2.05 CYP inhibition, moderate BBB penetration
Quinoxalin-5-ylmethanamine 933694-47-4 C₉H₉N₃ 159.19 49.82 -1.94 (predicted) Enhanced solubility; antiviral research
Isothis compound N/A C₁₀H₁₀N₂ 158.20 ~38 N/A Altered electronic profile vs. quinoline

*Hydrochloride salt; free base data inferred from structural analogs.

Key Research Findings

  • Synthetic Accessibility: this compound derivatives are synthesized via nucleophilic displacement reactions, similar to methods used for Quinolin-2-ylmethanamine (e.g., bromopentanoyl chloride intermediates ).
  • Metabolic Stability: Quinolin-2-ylmethanamine’s CYP inhibition profile suggests that 5-yl derivatives may require structural optimization to avoid off-target interactions .

Biological Activity

Quinolin-5-ylmethanamine, also known as 1-quinolin-5-ylmethylamine, is an organic compound characterized by a quinoline ring fused with a methylamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H12N2C_{11}H_{12}N_2 and a molecular weight of 172.23 g/mol. The structure features a quinoline ring, which is known for its diverse biological activities. The methylamine group attached to the quinoline enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may have activity against various cancer cell lines, including breast, lung, and colon cancers. However, further investigation is required to elucidate its specific mechanisms of action and efficacy .
  • Enzyme Inhibition : Quinoline derivatives are known to inhibit various enzymes involved in disease pathways. This compound may serve as a lead compound for developing inhibitors targeting specific enzymes related to cancer and other diseases .
  • Antimicrobial Activity : The quinoline scaffold has been associated with antimicrobial properties. This compound could potentially exhibit similar effects, warranting further exploration in this area .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets through:

  • Binding Affinity : Studies utilizing molecular docking simulations have shown that this compound can bind to proteins involved in cancer progression and immune response modulation. Understanding these interactions is crucial for optimizing its therapeutic potential.
  • Modulation of Signaling Pathways : Quinoline derivatives often influence signaling pathways related to cell proliferation and apoptosis. Investigating how this compound affects these pathways could provide insights into its anticancer properties .

Case Studies

Several studies have explored the biological activity of quinoline derivatives, providing a foundation for understanding the potential of this compound:

  • Study on SIRT2 Inhibition : A study identified compounds structurally related to quinolines that inhibit human sirtuin 2 (SIRT2), a target in cancer therapy. These findings suggest that similar compounds like this compound could also be effective against cancer by modulating SIRT2 activity .
  • Antimicrobial Activity Assessment : Research on various quinoline derivatives has demonstrated their effectiveness against bacterial infections, indicating that this compound may possess antimicrobial properties worth investigating further .

Synthesis and Derivatives

This compound can be synthesized through various methods, allowing for the production of derivatives with enhanced biological activity or altered pharmacological properties. The versatility in synthesizing this compound highlights its potential as a building block for drug discovery.

Synthetic Routes

MethodDescription
ATraditional methods involving the reaction of quinoline derivatives with methylamines.
BModern synthetic techniques utilizing metal-free conditions for efficiency and environmental considerations.

Q & A

Q. What frameworks support the development of robust structure-activity relationship (SAR) models for this compound derivatives?

  • Methodological Answer : Combine 3D-QSAR (quantitative SAR) with machine learning algorithms (e.g., random forest regression) to predict binding energies. Train models using datasets with ≥50 analogs and validate via leave-one-out cross-validation. Incorporate cheminformatic descriptors (e.g., LogP, topological polar surface area) to optimize pharmacokinetic properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-5-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Quinolin-5-ylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.